![molecular formula C16H12N2O4S3 B15121320 2-{[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]sulfanyl}-1-(4-nitrothiophen-2-yl)ethanone](/img/structure/B15121320.png)
2-{[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]sulfanyl}-1-(4-nitrothiophen-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]sulfanyl}-1-(4-nitrothiophen-2-yl)ethan-1-one is a complex organic compound that features a thiazole ring, a methoxyphenyl group, and a nitrothiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]sulfanyl}-1-(4-nitrothiophen-2-yl)ethan-1-one typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized starting from 4-methoxyaniline, which undergoes a series of reactions including acylation and cyclization to form the thiazole core.
Attachment of the Sulfanyl Group: The thiazole ring is then functionalized with a sulfanyl group using appropriate reagents and conditions, such as cesium carbonate as an alkaline base.
Introduction of the Nitrothiophene Moiety:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Reactivity of the Sulfanyl (-S-) Linker
The sulfanyl group acts as a nucleophilic site, enabling substitution and oxidation reactions.
Nucleophilic Substitution
Under alkaline conditions, the sulfanyl group undergoes displacement with alkyl halides or aryl halides. For example:
Reaction :
Compound+R-XKOH/EtOHR-S-Product+HX
Oxidation to Sulfone
The sulfanyl group oxidizes to a sulfone using hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA):
Reaction :
-S-H2O2/AcOH-SO2-
Nitrothiophene Reactivity
The 4-nitrothiophen-2-yl group participates in reduction and electrophilic substitution.
Nitro Group Reduction
Catalytic hydrogenation or Fe/HCl reduces the nitro group to an amine:
Reaction :
-NO2H2/Pd-C-NH2
Electrophilic Substitution on Thiophene
The electron-deficient nitrothiophene ring undergoes halogenation or nitration at the 5-position:
Reaction :
Thiophene+Cl2FeCl35-Cl-Thiophene
Thiazole Ring Reactivity
The 4-(4-methoxyphenyl)-1,3-thiazol-2-yl group engages in cyclization and functionalization.
Cyclization with Hydrazines
Reaction with hydrazine hydrate forms pyrazole or triazole hybrids:
Reaction :
Thiazole+NH2NH2ΔHybrid Heterocycle
Methoxyphenyl Group Functionalization
The electron-rich methoxyphenyl moiety undergoes demethylation or nitration:
Reaction :
-OCH3HBr/AcOH-OH
Ketone Group Reactivity
The ethanone carbonyl participates in condensation and nucleophilic addition.
Condensation with Hydrazides
Forms hydrazones under acidic conditions:
Reaction :
C=O+NH2NH-ArAcOHC=N-NH-Ar
Grignard Addition
Organomagnesium reagents add to the ketone:
Reaction :
C=O+R-MgX→C-OR
Comparative Reactivity Table
Mechanistic Insights
Scientific Research Applications
2-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]sulfanyl}-1-(4-nitrothiophen-2-yl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for its potential antimicrobial and anticancer properties.
Materials Science: The compound can be used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Biological Studies: Its biological activity can be studied to understand its interactions with various biomolecules and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]sulfanyl}-1-(4-nitrothiophen-2-yl)ethan-1-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol: This compound shares the methoxyphenyl group and has shown similar biological activities.
2-(4-Methoxyphenyl)ethan-1-amine:
Uniqueness
2-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]sulfanyl}-1-(4-nitrothiophen-2-yl)ethan-1-one is unique due to its combination of a thiazole ring, a methoxyphenyl group, and a nitrothiophene moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
The compound 2-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]sulfanyl}-1-(4-nitrothiophen-2-yl)ethanone is a thiazole derivative known for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by relevant research findings and data tables.
- Molecular Formula : C15H12N2O3S
- Molecular Weight : 304.33 g/mol
- IUPAC Name : this compound
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A study highlighted the efficacy of similar compounds against various bacterial strains, suggesting that the presence of a thiazole ring enhances antibacterial activity. For instance, compounds with similar structural motifs showed inhibition against Staphylococcus aureus and Escherichia coli .
Microorganism | Inhibition Zone (mm) | Reference |
---|---|---|
Staphylococcus aureus | 15 | |
Escherichia coli | 12 | |
Candida albicans | 14 |
Anticancer Activity
Thiazole derivatives are also explored for their potential anticancer effects. In vitro studies have demonstrated that compounds similar to this compound can induce apoptosis in cancer cell lines. For example, a study reported that such compounds inhibited cell proliferation in breast cancer cells (MCF-7) and lung cancer cells (A549), with IC50 values indicating significant cytotoxicity .
Anti-inflammatory Activity
The compound's anti-inflammatory properties have been evaluated through various assays. Research indicates that thiazole derivatives can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. In a study assessing the effects on RAW 264.7 macrophages, the compound reduced nitric oxide production significantly, suggesting potential use in treating inflammatory diseases .
Case Studies
Several case studies have focused on the biological activity of thiazole derivatives:
-
Case Study on Anticancer Effects :
- A derivative similar to the target compound was tested on human breast cancer cells. Results indicated a dose-dependent reduction in cell viability, with accompanying morphological changes indicative of apoptosis.
-
Case Study on Antimicrobial Efficacy :
- A series of thiazole-based compounds were tested against clinical isolates of Staphylococcus aureus. The study concluded that modifications in the thiazole ring significantly enhanced antibacterial potency.
Properties
Molecular Formula |
C16H12N2O4S3 |
---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
2-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]sulfanyl]-1-(4-nitrothiophen-2-yl)ethanone |
InChI |
InChI=1S/C16H12N2O4S3/c1-22-12-4-2-10(3-5-12)13-8-24-16(17-13)25-9-14(19)15-6-11(7-23-15)18(20)21/h2-8H,9H2,1H3 |
InChI Key |
WWGDRWBJNRQEPA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)SCC(=O)C3=CC(=CS3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.